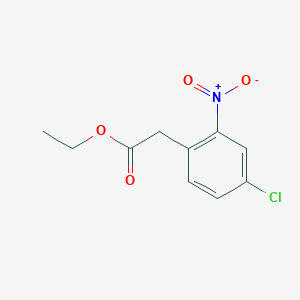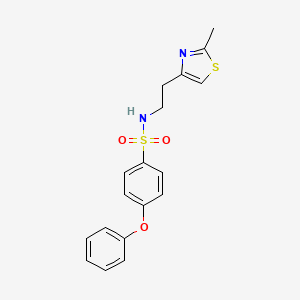
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Crystallography
Benzenesulfonamide derivatives have been studied for their crystalline structures, providing insights into their molecular configurations and interactions. For example, studies on 2-phenoxybenzenesulfonamide and its derivatives have revealed interesting aspects of monoclinic pseudosymmetry and spontaneous resolution, which are crucial for understanding the compound's behavior in different states and its potential applications in material science and molecular design (Glidewell, Low, Skakle, & Wardell, 2004).
Antitubercular Potential
The antitubercular activity of benzenesulfonamide derivatives has been investigated, with some compounds showing potential as inhibitors against Mycobacterium tuberculosis. This highlights the role of benzenesulfonamide derivatives in the development of new therapeutic agents for tuberculosis (Purushotham & Poojary, 2018).
Anticancer Research
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines, demonstrating significant potential in anticancer research. This research area explores the therapeutic applications of these compounds in treating various cancers (Abbassi et al., 2014).
Antimicrobial Activity
The synthesis of novel benzenesulfonamide derivatives with antimicrobial properties has been explored, indicating their utility in developing new antibacterial agents. These studies contribute to the ongoing search for effective treatments against resistant bacterial strains (Sławiński et al., 2013).
Molecular Design and Drug Development
Research on benzenesulfonamide derivatives has also focused on their role in drug development, particularly as inhibitors of certain enzymes or receptors. This includes studies on their binding properties and efficacy, which are essential for the design of drugs with targeted actions (Honda et al., 1985).
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . These fungi are responsible for a variety of plant diseases, leading to significant crop losses .
Mode of Action
The compound interacts with its fungal targets, inhibiting their growth and proliferation .
Biochemical Pathways
Given its fungicidal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, disrupting their normal functions and leading to their death .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and proliferation . This leads to a reduction in the incidence and severity of fungal diseases in crops, thereby preventing crop losses .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-20-15(13-24-14)11-12-19-25(21,22)18-9-7-17(8-10-18)23-16-5-3-2-4-6-16/h2-10,13,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINOBLYALSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)
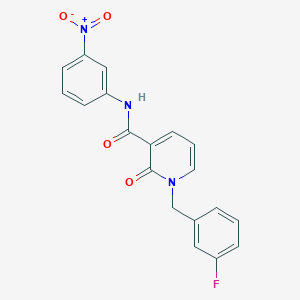
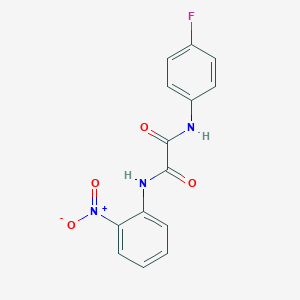
![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)
![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)
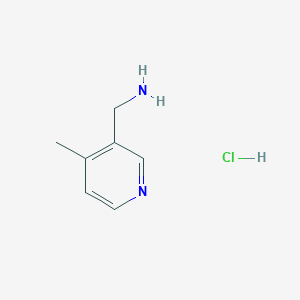
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)
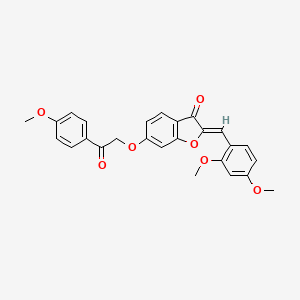
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)
